molecular formula C27H42O3 B608878 MC 976 CAS No. 129831-99-8

MC 976

Cat. No.: B608878
CAS No.: 129831-99-8
M. Wt: 414.6 g/mol
InChI Key: NQHWMFGCRBTMOO-KJLYFKKZSA-N
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Preparation Methods

MC 976 can be synthesized through several routes. One common method involves the cyclopropane ring-containing analog of 1α-hydroxyvitamin D3. The synthesis typically requires specific reaction conditions, including the use of hepatocyte cell models to identify 24-oxidized metabolites .

Chemical Reactions Analysis

MC 976 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound .

Comparison with Similar Compounds

MC 976 is unique due to its specific structure and biological activity. Similar compounds include:

    Calcipotriol: Another Vitamin D3 derivative used in the treatment of psoriasis.

    Paricalcitol: A synthetic Vitamin D analog used to treat secondary hyperparathyroidism.

    Doxercalciferol: A Vitamin D2 analog used to manage secondary hyperparathyroidism in patients with chronic kidney disease.

Compared to these compounds, this compound has shown distinct advantages in cancer research due to its ability to target specific molecular pathways .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHWMFGCRBTMOO-KJLYFKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856153
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129831-99-8
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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